molecular formula C33H26N8NaO15S4 B1494696 Direct red 75 tetrasodium salt CAS No. 2829-43-8

Direct red 75 tetrasodium salt

Cat. No.: B1494696
CAS No.: 2829-43-8
M. Wt: 925.9 g/mol
InChI Key: LLFFMPTXWVMIGY-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The development of Direct Red 75 tetrasodium salt is intrinsically linked to the broader historical evolution of direct dyes, which began with a pivotal discovery in the late 19th century. The foundation for this class of synthetic dyes was established when N. Bottiger discovered Congo Red in 1884, marking the first successful synthesis of a direct dye that could color cotton fibers without requiring mordant treatment. This breakthrough represented a revolutionary advancement in textile dyeing technology, as it eliminated the cumbersome process of treating cotton fibers with mordants before dyeing, which had been necessary when using natural dyes such as indigo.

Following the success of Congo Red, the chemical synthesis pathway for direct dyes became well-established through diazotization and coupling reactions using aromatic diamines as intermediates. The early direct dyes were characterized primarily by benzidine azo structures, particularly featuring bisazo configurations that provided the molecular foundation for effective fiber binding. During this developmental period, researchers focused on creating different colored varieties by manufacturing and utilizing various coupling components, specifically different amino naphthol sulfonic acids, which allowed for the production of direct dyes across a broad spectrum of colors.

The specific development of this compound emerged as part of this systematic exploration of azo dye chemistry, representing an evolution in the sophistication of double azo class compounds. The manufacturing process for this compound involves complex synthetic pathways, including the diazotization of 1,3-Bis(4-amino-3-sulfophenyl)urea under acidic conditions, followed by coupling with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid. Alternative synthetic routes involve the diazotization of 2,5-Diaminobenzenesulfonic acid and subsequent coupling reactions, demonstrating the multiple approaches that chemists have developed for producing this compound.

The historical significance of this compound extends beyond its individual properties to represent the culmination of over a century of direct dye development. Since the initial breakthrough with Congo Red, direct dyes have undergone continuous development and refinement, with their dyeing theory becoming increasingly sophisticated and comprehensive. This compound exemplifies the advancement from simple monoazo structures to more complex polyazo configurations that provide enhanced performance characteristics for industrial applications.

Classification within Azo Dye Family

This compound belongs to the extensive azo dye family, specifically classified as a double azo class compound within the broader category of direct dyes. The azo dye classification system is fundamentally based on the presence of azo groups (-N=N-) within the molecular structure, and this particular compound contains multiple azo linkages that define its chemical behavior and dyeing properties. The classification of azo dyes encompasses several structural categories, including monoazo, disazo, and polyazo compounds, with this compound falling into the disazo category due to its possession of two azo group connections.

Within the direct dye application class, this compound is further categorized based on its specific functional characteristics and fiber affinity properties. Direct dyes are distinguished from other dye classes by their ability to bind directly to cellulose and protein fibers without requiring mordant treatment, a property that stems from their water solubility and ionic nature. The classification system recognizes four primary categories of direct dyes: general direct dyes, direct fast dyes, direct copper dyes, and direct diazo dyes, each with distinct application characteristics and performance profiles.

The molecular structure of this compound places it within the complex azo category, characterized by the presence of multiple aromatic ring systems connected through azo linkages. This structural configuration contributes to its classification as a direct dye with moderate to good light fastness properties, typically rated between 4-5 on standard testing scales. The compound exhibits the characteristic bright bluish pink hue that defines its position within the red direct dye spectrum, distinguishing it from other members of the Direct Red series.

From a chemical structure perspective, the classification of this compound reflects its sophisticated molecular architecture, which includes sulfonated naphthalene and benzene ring systems connected through urea and azo linkages. This complex structure positions it among the more advanced direct dye formulations, representing significant development beyond the simpler benzidine-based compounds that characterized early direct dye chemistry. The tetrasodium salt form indicates the presence of four sodium counter-ions that balance the negative charges of the sulfonate groups, contributing to the compound's water solubility and direct dyeing properties.

Nomenclature Systems and Identification

The nomenclature of this compound encompasses multiple systematic naming conventions that reflect different aspects of its chemical structure and industrial applications. The primary identification follows the Colour Index system, where it is designated as C.I. Direct Red 75 with the corresponding C.I. number 25380. This standardized nomenclature system provides universal identification across international markets and regulatory frameworks, ensuring consistent communication among manufacturers, researchers, and regulatory authorities.

The systematic chemical name for this compound reflects its complex molecular structure: 2-Naphthalenesulfonic acid, 5,5'-[carbonylbis[imino(2-sulfo-4,1-phenylene)azo]]bis[6-amino-4-hydroxy-, tetrasodium salt. This nomenclature follows International Union of Pure and Applied Chemistry guidelines and provides a comprehensive description of the molecular architecture, including the specific positioning of functional groups and the nature of the ionic components. Alternative systematic names include tetrasodium 5,5'-[carbonylbis[imino(2-sulphonato-4,1-phenylene)azo]]bis(6-amino-4-hydroxynaphthalene-2-sulphonate), which emphasizes the sulphonate group arrangements.

Commercial nomenclature for this compound includes numerous trade names that reflect its widespread industrial use across different manufacturers and geographical regions. These commercial designations include Direct Fast Pink BK, Direct Pink BK, Sirius Rose BB, Vital New Red, Helion Pink 2B, and Triamin Pink 2B. The variety of commercial names demonstrates the compound's extensive market presence and the need for manufacturers to differentiate their specific formulations and quality grades.

International nomenclature systems provide additional identification pathways for this compound. The European Chemicals Agency assigns specific registry numbers, while various national chemical databases maintain their own identification systems. The nomenclature also includes molecular formula representations, with some variation reported in different sources: C33H22N8Na4O15S4 with a molecular weight of 990.80, and C33H27N8NaO15S4 with a molecular weight of 926.85. These variations may reflect different hydration states or alternative analytical determinations of the molecular composition.

Registry Information and Database Classifications

The registry information for this compound encompasses multiple international database systems that provide comprehensive tracking and identification capabilities for regulatory, commercial, and research purposes. The Chemical Abstracts Service Registry Number 2829-43-8 serves as the primary global identifier for this compound. This CAS number provides unique identification across all major chemical databases and regulatory systems, facilitating international commerce and regulatory compliance.

Database classifications for this compound span multiple specialized chemical information systems. PubChem maintains detailed records under Compound Identification Number 135537059 for the tetrasodium salt form, while the free acid form is catalogued under CID 408099. These database entries provide comprehensive structural information, including two-dimensional and three-dimensional molecular representations, spectroscopic data, and physicochemical properties. The European Chemicals Agency database includes this compound under EINECS number 220-593-1, providing regulatory tracking within European Union chemical management systems.

Specialized dye databases maintain specific classifications for this compound within the broader context of colorant chemistry. The Colour Index database, maintained by the Society of Dyers and Colourists, provides the definitive classification as C.I. Direct Red 75, C.I. 25380. This classification system includes detailed technical specifications, application guidelines, and performance characteristics that are essential for industrial users and regulatory authorities.

The following table summarizes the key registry information and database classifications for this compound:

Database System Identification Number Classification Type
Chemical Abstracts Service 2829-43-8 CAS Registry Number
PubChem 135537059 Compound ID
European Chemicals Agency 220-593-1 EINECS Number
Colour Index 25380 C.I. Number
DrugFuture GSRS 2I1C40HZM3 Unique Ingredient Identifier

Patent database classifications indicate the inclusion of this compound in numerous industrial formulations and applications. Patent literature demonstrates its use in trichromatic dye mixtures for enhanced light fastness applications, indicating ongoing research and development activities surrounding this compound. International patent databases track innovations related to this compound across multiple jurisdictions, providing insight into current technological developments and commercial applications.

Properties

CAS No.

2829-43-8

Molecular Formula

C33H26N8NaO15S4

Molecular Weight

925.9 g/mol

IUPAC Name

tetrasodium;6-amino-5-[[4-[[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-3-sulfonatophenyl]carbamoylamino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C33H26N8O15S4.Na/c34-21-5-1-15-9-19(57(45,46)47)13-25(42)29(15)31(21)40-38-23-7-3-17(11-27(23)59(51,52)53)36-33(44)37-18-4-8-24(28(12-18)60(54,55)56)39-41-32-22(35)6-2-16-10-20(58(48,49)50)14-26(43)30(16)32;/h1-14,42-43H,34-35H2,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);

InChI Key

LLFFMPTXWVMIGY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=C(C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)O)N)S(=O)(=O)O)S(=O)(=O)O)N.[Na]

Other CAS No.

2829-43-8

Origin of Product

United States

Preparation Methods

Solvent Selection and Dissolution

  • Solvent: Water is the primary solvent due to the compound's high water solubility.
  • Enhancement Techniques: To increase solubility, heating the solution to 37°C and applying ultrasonic bath treatment or vortex mixing is recommended.
  • Storage: Prepared solutions should be aliquoted to avoid repeated freeze-thaw cycles that may degrade the compound.

Stock Solution Preparation Table

Amount of Powder (mg) Volume of Water for 1 mM (mL) Volume of Water for 5 mM (mL) Volume of Water for 10 mM (mL)
1 1.0093 0.2019 0.1009
5 5.0465 1.0093 0.5046
10 10.093 2.0186 1.0093

Note: Volumes calculated based on molecular weight 990.79 g/mol (GlpBio data).

Preparation of In Vivo Formulations

For biological applications, this compound requires formulation in solvents that ensure bioavailability and stability.

Typical Procedure

  • Master Liquid Preparation: Dissolve the required amount of dye in DMSO to prepare a concentrated master solution.
  • Co-solvent Addition: Sequentially add PEG300, Tween 80, and distilled water or corn oil to the DMSO master solution.
  • Mixing and Clarification: After each solvent addition, mix thoroughly using vortexing or ultrasound until a clear solution is obtained before adding the next solvent.
  • Physical Aids: Use vortex, ultrasound, or hot water bath to aid dissolution and clarity.

Notes on Formulation

  • Ensure the solution is clear at every step.
  • Follow solvent addition order strictly to prevent precipitation.
  • Consult supplier for maximum DMSO solubility limits for the batch.

Summary Table of Preparation Considerations

Aspect Details
Physical Form Powder
Solvent for Stock Solution Water (with heat/ultrasound for solubility)
Stock Solution Concentrations Typically 1 mM, 5 mM, 10 mM
Storage of Solutions -80°C (6 months), -20°C (1 month), avoid freeze-thaw
In Vivo Formulation Solvents DMSO, PEG300, Tween 80, distilled water, corn oil
Preparation Aids Vortex, ultrasound, hot water bath
Synthetic Precursors Triphosgene, sulfoanilines, diaminobenzenesulfonic acids

Chemical Reactions Analysis

Types of Reactions: Direct Red 75 tetrasodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like sodium dithionite or hydrogen gas are employed.

  • Substitution: Various nucleophiles can be used to substitute functional groups on the dye molecule.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or hydroxylamines.

  • Substitution: Formation of different substituted azo compounds.

Scientific Research Applications

Direct Red 75 tetrasodium salt is extensively used in scientific research due to its unique properties. It is employed in biochemical assays to measure enzyme activities, protein concentrations, and other biochemical parameters. Additionally, it is used in cell biology for staining and imaging techniques, as well as in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism by which Direct Red 75 tetrasodium salt exerts its effects involves its interaction with specific molecular targets and pathways. The dye binds to proteins and other biomolecules, leading to changes in their structure and function. This interaction can be exploited in various applications, such as detecting enzyme activities or visualizing cellular components.

Comparison with Similar Compounds

Comparison with Similar Direct Red Dyes

Structural and Chemical Properties

Property Direct Red 75 Tetrasodium Salt Direct Red 80 (CAS: 2610-10-8) Direct Red 28 (CAS: 573-58-0) Direct Red 23 (CAS: 3441-14-3)
Molecular Formula C₃₃H₂₂N₈Na₄O₁₅S₄ C₃₃H₂₄N₁₀Na₂O₁₀S₃ C₃₂H₂₂N₆Na₂O₁₀S₂ C₃₄H₂₆N₆Na₂O₁₀S₂
Molecular Weight 990.79 g/mol 854.78 g/mol 696.66 g/mol 740.71 g/mol
Solubility Highly soluble in water Moderate solubility in water Poor solubility in cold water Soluble in warm water
Absorption Max (nm) 514 (395 shoulder) ~500–520 (varies with pH) 520–540 (broader peak) 490–510 (pH-dependent)
Fluorescence Green fluorescence in solution Weak or none None None

Key Structural Differences :

  • Direct Red 75 contains four sulfonate groups (tetrasodium salt), enhancing water solubility compared to Direct Red 80 (disodium salt) and Direct Red 28 (disodium salt with fewer sulfonates) .
  • Direct Red 28 (Congo Red) lacks the carbonyl bridge present in Direct Red 75, reducing its stability in acidic conditions .

Market and Usage Trends

Metric This compound Direct Red 80 Direct Red 28 Direct Red 23
Annual Sales (2020) 11 bottles 282 bottles 41 bottles 82 bottles
Primary Use Biochemical staining Textile dyeing Histology Paper/pulp industry
Storage Stability Stable at RT (light-sensitive) Stable at RT Degrades in light Stable at RT

Notable Trends:

  • Direct Red 80 dominates industrial applications (textiles) due to cost-effectiveness, while Direct Red 75’s niche use in microscopy limits its market demand .
  • Direct Red 28’s instability under light and acidic conditions restricts its utility compared to Direct Red 75 .
(a) Biochemical Staining
  • Direct Red 75 : Preferred for collagen staining due to strong binding to polysaccharides and minimal background fluorescence .
  • Direct Red 80 : Rarely used in staining; higher affinity for cellulose limits specificity in biological samples .
(b) Industrial Dyeing
  • Direct Red 23 : Superior fastness in paper dyeing due to larger molecular size and hydrophobic interactions .
  • Direct Red 75: Limited industrial use due to higher production costs and specialized applications .

Comparison with Other Tetrasodium Salts

Property This compound HEDP Tetrasodium Salt EDTA Tetrasodium Salt
Primary Use Dye/Staining agent Scale inhibition (water treatment) Chelating agent (lab/industrial)
Toxicity Low (non-toxic in staining) Moderate (irritant) High (acute toxicity)
Environmental Impact Low (biodegradable) High (persistent in water) High (aquatic toxicity)

Q & A

Q. What computational tools are recommended for modeling the binding kinetics of this compound to amyloid fibrils?

  • Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) with dye structures from PubChem (CID 135537059) and fibril PDB files. Validate predictions via surface plasmon resonance (SPR) to measure association/dissociation rates .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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